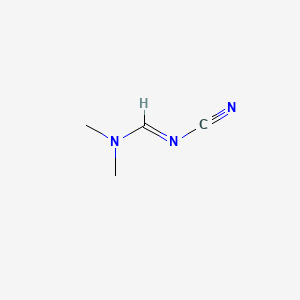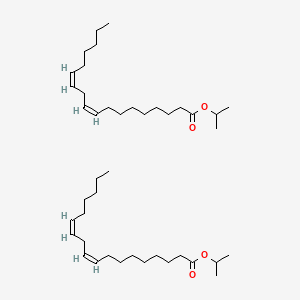
propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are a class of chemical compounds derived from the hydrogenation of unsaturated fatty acid dimers. These compounds are characterized by their long carbon chains and ester functional groups, which contribute to their unique chemical and physical properties. They are commonly used in various industrial applications due to their stability, flexibility, and resistance to oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters typically involves several key steps:
Dimerization: Unsaturated fatty acids, such as oleic acid or linoleic acid, undergo a dimerization process.
Industrial Production Methods
Industrial production of these compounds follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Peroxides, alcohols, and carboxylic acids.
Reduction: Fully saturated fatty acid esters.
Substitution: Amides, alcohols, and other ester derivatives.
Applications De Recherche Scientifique
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters involves their interaction with cellular membranes and proteins. Their long carbon chains and ester groups allow them to integrate into lipid bilayers, enhancing membrane fluidity and stability. They can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrogenated C36 dimer fatty acid
- Fatty acids, C18-unsaturated, dimers, oligomeric reaction products with tall-oil fatty acids and triethylenetetramine
Uniqueness
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are unique due to their specific esterification with isopropyl alcohol, which imparts distinct physical and chemical properties. This makes them particularly suitable for applications requiring high stability and resistance to oxidation .
Propriétés
Formule moléculaire |
C42H76O4 |
|---|---|
Poids moléculaire |
645.0 g/mol |
Nom IUPAC |
propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C21H38O2/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h2*8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b2*9-8-,12-11- |
Clé InChI |
NSSAWJSVYXQOHO-QWZAKQTDSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C.CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


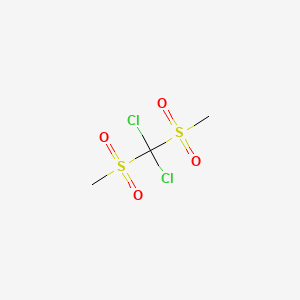

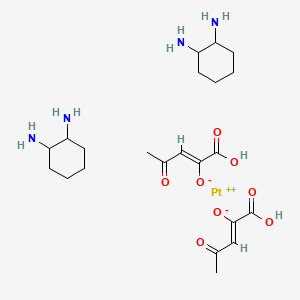
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
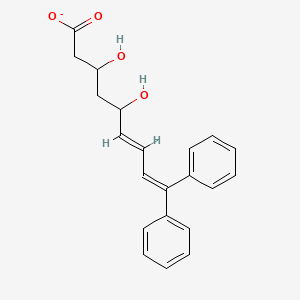
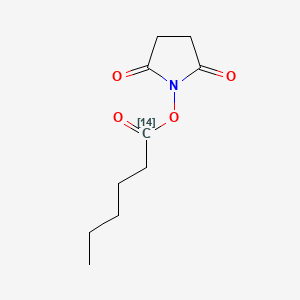
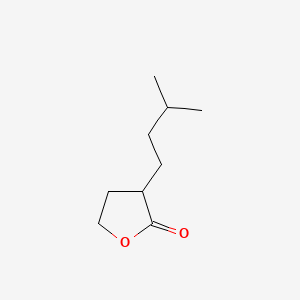
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
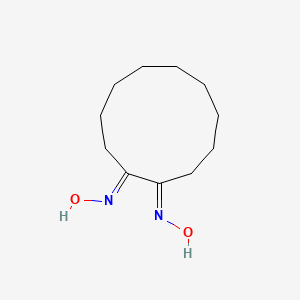
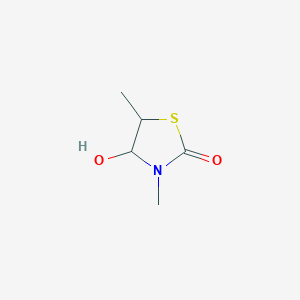
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
